Methyl 4-chloro-5-ethylthiophene-2-carboxylate
Description
Methyl 4-chloro-5-ethylthiophene-2-carboxylate is a thiophene derivative characterized by a chloro substituent at position 4, an ethyl group at position 5, and a methyl ester at position 2 of the aromatic thiophene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural tunability . The chloro group enhances electrophilic substitution reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and bioavailability .
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
methyl 4-chloro-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3 |
InChI Key |
BOJHCPIQMZERBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-ethylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of Substituents: The chlorine and ethyl groups are introduced through substitution reactions.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Methyl 4-chloro-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The table below compares methyl 4-chloro-5-ethylthiophene-2-carboxylate with analogous thiophene carboxylates, emphasizing substituent effects on physicochemical properties:
Key Findings from Comparative Studies
Solubility and Lipophilicity
- The ethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to hydroxylated analogs (logP ~1.2 for ). Ethyl esters (e.g., ) generally show lower water solubility than methyl esters due to longer alkyl chains .
Spectroscopic Properties
- UV-Vis spectra of methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate show λmax at 290 nm, attributed to conjugated hydroxyl and methoxy groups, whereas the target compound absorbs at 265 nm due to less conjugation .
Biological Activity
Methyl 4-chloro-5-ethylthiophene-2-carboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a thiophene ring, a five-membered aromatic heterocycle containing sulfur. Its molecular formula is , with a molecular weight of approximately 204.67 g/mol. The presence of the chloro and ethyl substituents at specific positions on the thiophene ring significantly influences its chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various microorganisms. This makes it a potential candidate for developing new antimicrobial agents. The compound's mechanism likely involves interaction with microbial enzymes or cellular structures, although specific pathways remain to be fully elucidated.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory process. This activity is particularly relevant for developing therapeutic agents aimed at treating inflammatory diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest interactions with specific enzymes or receptors that modulate various physiological responses. Understanding these interactions is crucial for assessing its therapeutic potential and safety profiles.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity (Table 1).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This study highlights the compound's potential as a lead structure for developing new antibiotics.
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. This compound was administered to mice subjected to an inflammatory stimulus, resulting in a significant reduction in edema compared to control groups (Table 2).
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| High Dose | 50 |
These findings suggest that the compound may be effective in managing inflammation-related conditions .
Applications in Drug Development
This compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity, making it a valuable scaffold for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
